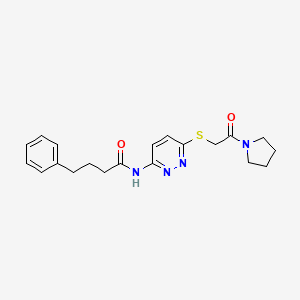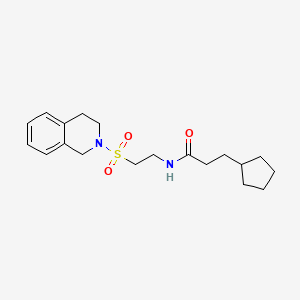
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is of interest due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3,4-dihydroisoquinoline - 3,4-dihydroisoquinoline can be synthesized through the Pictet-Spengler reaction, starting from a β-phenylethylamine derivative and an aldehyde.
Step 2: Sulfonylation - The 3,4-dihydroisoquinoline is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Step 3: Alkylation - The sulfonylated product is subjected to alkylation using bromoethylamine or a similar reagent to introduce the 2-ethylamine side chain.
Step 4: Amidation - Finally, the alkylated product is reacted with cyclopentanecarbonyl chloride to form the amide bond, resulting in 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide.
Industrial Production Methods:
The industrial production of this compound would involve optimization of the above synthetic routes for scalability, using batch or continuous flow processes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be fine-tuned to achieve efficient production.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopentyl and isoquinoline rings, forming various oxidized products.
Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, leading to different reduced forms.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used in substitution reactions.
Major Products:
The major products formed from these reactions would vary based on the specific reagents and conditions used but may include hydroxylated, hydrogenated, or functionalized derivatives of the parent compound.
科学研究应用
Chemistry:
This compound can serve as a building block for synthesizing more complex molecules, used in various organic synthesis applications.
Biology:
Studies may investigate its biological activity, such as enzyme inhibition or receptor binding, potentially leading to new bioactive compounds.
Medicine:
Its structural features suggest potential for drug development, particularly in targeting central nervous system disorders or other therapeutic areas.
Industry:
Industrial applications could include its use as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
作用机制
Molecular Targets and Pathways:
The exact mechanism of action would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its function.
It may interact with specific receptors or transporters, altering signaling pathways involved in various physiological processes.
相似化合物的比较
N-cyclopentyl-N'-sulfonyl-3,4-dihydroisoquinoline derivatives.
Propanamide derivatives with varying side chains and functional groups.
Uniqueness:
The unique combination of the 3,4-dihydroisoquinoline, sulfonyl, and cyclopentyl moieties in this compound distinguishes it from other similar compounds.
Its specific structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
This is a brief dive into the fascinating world of 3-cyclopentyl-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide. Science truly never stops thrilling us, doesn't it?
属性
IUPAC Name |
3-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(10-9-16-5-1-2-6-16)20-12-14-25(23,24)21-13-11-17-7-3-4-8-18(17)15-21/h3-4,7-8,16H,1-2,5-6,9-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSVKXXMPDHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2993251.png)
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)
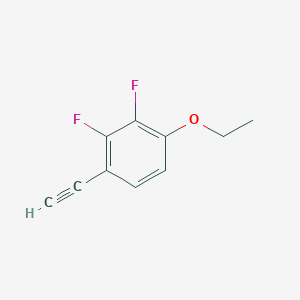
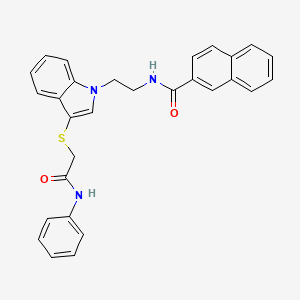
![N-[2-(4-methoxyphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2993264.png)
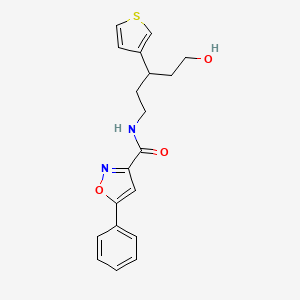
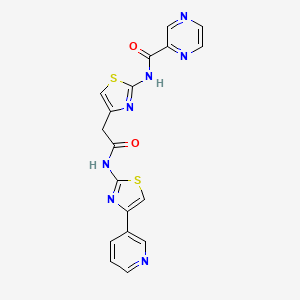
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)
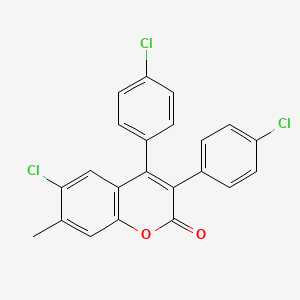
![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)
